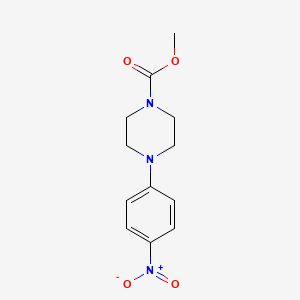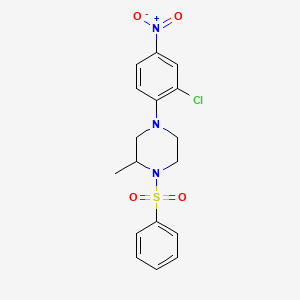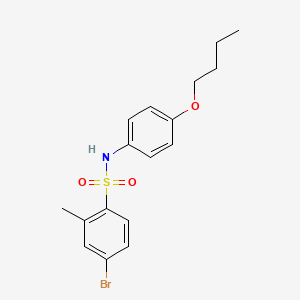
methyl 4-(4-nitrophenyl)-1-piperazinecarboxylate
Overview
Description
Methyl 4-(4-nitrophenyl)-1-piperazinecarboxylate, commonly known as MNPC, is a chemical compound that has gained significant attention from the scientific community due to its potential therapeutic applications. MNPC belongs to the class of piperazine derivatives and is known to exhibit a wide range of biological activities.
Mechanism of Action
The exact mechanism of action of MNPC is not yet fully understood. However, it is believed to act by inhibiting the activity of enzymes and receptors involved in various biological processes. MNPC has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the synthesis of prostaglandins, which are known to play a role in inflammation and pain. MNPC has also been found to interact with the serotonergic and noradrenergic systems, which are involved in the regulation of mood and emotions.
Biochemical and Physiological Effects
MNPC has been found to exhibit a wide range of biochemical and physiological effects. It has been shown to reduce inflammation and pain by inhibiting the activity of COX-2. MNPC has also been found to increase the levels of neurotransmitters such as serotonin and norepinephrine, which are involved in the regulation of mood and emotions. Additionally, MNPC has been shown to exhibit antifungal and antibacterial activities, which make it a potential candidate for the development of new antimicrobial agents.
Advantages and Limitations for Lab Experiments
MNPC has several advantages for use in laboratory experiments. It is relatively easy to synthesize and has a high yield. MNPC is also stable under normal laboratory conditions and can be stored for an extended period. However, MNPC has some limitations for use in laboratory experiments. It is highly toxic and requires the use of appropriate safety precautions during handling. MNPC is also relatively expensive compared to other chemical compounds used in laboratory experiments.
Future Directions
MNPC has shown great potential for therapeutic applications, and future research is needed to explore its full range of biological activities. Some future directions for research on MNPC include investigating its potential as a CNS stimulant and antidepressant agent, exploring its antifungal and antibacterial activities, and studying its potential as an anticancer agent. Additionally, further research is needed to optimize the synthesis method of MNPC and to develop new derivatives with improved biological activities.
Conclusion
In conclusion, MNPC is a chemical compound that has gained significant attention from the scientific community due to its potential therapeutic applications. MNPC has been shown to exhibit a wide range of biological activities, including anticancer, antifungal, and antibacterial activities. MNPC has also been investigated for its potential as a CNS stimulant and antidepressant agent. Although the exact mechanism of action of MNPC is not yet fully understood, it is believed to act by inhibiting the activity of enzymes and receptors involved in various biological processes. MNPC has several advantages for use in laboratory experiments, but it also has some limitations. Future research is needed to explore the full range of biological activities of MNPC and to develop new derivatives with improved biological activities.
Synthesis Methods
MNPC can be synthesized using various methods, including the reaction of 4-nitroaniline with piperazine and subsequent esterification with methyl chloroformate. Another method involves the reaction of 4-nitrobenzoyl chloride with piperazine followed by esterification with methyl alcohol. The yield of MNPC can be improved by optimizing the reaction conditions, such as temperature, reaction time, and reagent ratio.
Scientific Research Applications
MNPC has been extensively studied for its potential therapeutic applications. It has been shown to exhibit anticancer, antifungal, and antibacterial activities. MNPC has also been investigated for its potential as a central nervous system (CNS) stimulant and antidepressant agent. Additionally, MNPC has been found to exhibit significant analgesic and anti-inflammatory effects.
properties
IUPAC Name |
methyl 4-(4-nitrophenyl)piperazine-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3O4/c1-19-12(16)14-8-6-13(7-9-14)10-2-4-11(5-3-10)15(17)18/h2-5H,6-9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HRZZZJBSXMRSEP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)N1CCN(CC1)C2=CC=C(C=C2)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10385532 | |
| Record name | methyl 4-(4-nitrophenyl)piperazine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10385532 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
265.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 4-(4-nitrophenyl)piperazine-1-carboxylate | |
CAS RN |
5260-25-3 | |
| Record name | methyl 4-(4-nitrophenyl)piperazine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10385532 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![6-(2-methoxy-1-naphthyl)-3-(methylthio)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B5181648.png)
![N-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethyl]-4-fluorobenzamide](/img/structure/B5181656.png)
![N-(1,3-benzodioxol-5-ylmethyl)-N-[2,5-dioxo-1-(4-propoxyphenyl)-3-pyrrolidinyl]acetamide](/img/structure/B5181675.png)
![4-(benzyloxy)-N-({[3-(butyrylamino)phenyl]amino}carbonothioyl)benzamide](/img/structure/B5181695.png)

![N-{2-[(2,4-difluorophenyl)amino]-1-methyl-2-oxoethyl}-3,5,7-trimethyl-1-adamantanecarboxamide](/img/structure/B5181708.png)

![1-(3,4-dimethoxyphenyl)-3-[(2-methoxyphenyl)amino]-2-propen-1-one](/img/structure/B5181713.png)
![6-bromo-8-nitro-4-phenyl-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline](/img/structure/B5181720.png)
![N-[3-(3,4-dihydro-1(2H)-quinolinylcarbonyl)phenyl]-2-furamide](/img/structure/B5181743.png)

![5-{3-[2-(2-chlorophenoxy)ethoxy]benzylidene}-3-methyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5181750.png)

![2-{[5-(2-hydroxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}-N-(5-phenyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B5181761.png)